molecular formula C16H8NNaO6 B12675171 Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate CAS No. 94213-68-0

Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate

Cat. No.: B12675171
CAS No.: 94213-68-0
M. Wt: 333.23 g/mol
InChI Key: IFCATRHBIOPSEC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylate is the sodium salt of 6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid (AAII), a member of the aristolochic acid family. Aristolochic acids are nitrophenanthrene derivatives known for their nephrotoxic and carcinogenic properties .

Properties

CAS No.

94213-68-0

Molecular Formula

C16H8NNaO6

Molecular Weight

333.23 g/mol

IUPAC Name

sodium;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate

InChI

InChI=1S/C16H9NO6.Na/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21;/h1-6H,7H2,(H,18,19);/q;+1/p-1

InChI Key

IFCATRHBIOPSEC-UHFFFAOYSA-M

Canonical SMILES

C1OC2=C(O1)C3=C(C(=C2)C(=O)[O-])C(=CC4=CC=CC=C43)[N+](=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate typically involves the nitration of phenanthrene derivatives followed by carboxylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct substitution patterns on the phenanthrene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carboxylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly changing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but may include the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted phenanthrene compounds.

Scientific Research Applications

Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding its potential effects on living organisms.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses or toxicological effects.

    Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with DNA and proteins. These interactions can result in various biological effects, including cytotoxicity and mutagenicity.

Comparison with Similar Compounds

Key Characteristics:

  • Chemical Structure: The parent acid (AAII) has a molecular formula of C₁₆H₉NO₆, featuring a nitrophenanthrene core fused with a 1,3-dioxole ring and a carboxylic acid group. The sodium salt replaces the acidic hydrogen in the carboxyl group with a sodium ion .
  • Physicochemical Properties :
    • Molecular Weight : ~341.24 g/mol (calculated for the sodium salt, C₁₆H₈NNaO₆).
    • Solubility : Enhanced water solubility compared to the free acid due to ionic character .
  • Toxicity Profile: Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC) due to its association with urothelial tumors and nephropathies .

Note: The CAS registry number for AAII is 475-80-9 . A conflicting entry in lists CAS 613-50-3 for the same compound, which may reflect an error or alternate nomenclature.

Comparison with Similar Compounds

Aristolochic Acid I (AAI) and Its Salts

  • Structure: AAI (C₁₇H₁₁NO₇) differs from AAII by the presence of an 8-methoxy group .
  • Metabolism :
    • AAI is efficiently oxidized by cytochrome P450 (CYP) enzymes to 8-hydroxyaristolochic acid (AAIa), a detoxification product.
    • AAII is poorly metabolized by CYPs, leading to prolonged systemic exposure and higher bioactivation risk .
  • Toxicity: Both AAI and AAII are carcinogenic, but AAI’s detoxification pathway may reduce its relative toxicity compared to AAII .

Potassium 8-Methoxy-6-Nitrophenanthro[3,4-d]-1,3-Dioxole-5-Carboxylate

  • Structure: The potassium salt of AAI (C₁₇H₁₀KNO₇, MW: 379.36 g/mol) .
  • Solubility : Higher solubility than AAI due to the potassium ion, similar to the sodium salt of AAII.
  • Applications : Used in research for solubility-driven studies, though therapeutic applications are absent due to toxicity .

Phenanthro[3,4-d]-1,3-Dioxole-5-Carboxaldehyde (CAS 146608-21-1)

  • Structure: An aldehyde derivative (C₁₇H₁₁NO₆, MW: 325.27 g/mol) lacking the carboxylic acid group .

Data Table: Comparative Analysis

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Metabolic Pathway Toxicity
Sodium 6-nitrophenanthro[...]-carboxylate Not available C₁₆H₈NNaO₆ ~341.24 Minimal CYP oxidation Group 1 carcinogen
AAII (Free Acid) 475-80-9 C₁₆H₉NO₆ 311.24 Poor CYP-mediated detoxification Group 1 carcinogen
AAI (Free Acid) 313-67-7 C₁₇H₁₁NO₇ 341.27 CYP-mediated detoxification Group 1 carcinogen
Potassium AAI Salt 84696-68-4 C₁₇H₁₀KNO₇ 379.36 Similar to AAI Group 1 carcinogen

Key Research Findings

Metabolic Differences :

  • AAI undergoes O-demethylation via CYPs (e.g., CYP1A1/2), forming the less toxic AAIa. In contrast, AAII resists oxidation, leading to bioaccumulation and DNA adduct formation .
  • Computational studies suggest steric hindrance from AAII’s lack of a methoxy group reduces CYP binding efficiency .

Structural-Activity Relationships :

  • The 8-methoxy group in AAI is critical for CYP interaction. Its absence in AAII explains metabolic inertness and heightened toxicity .

Biological Activity

Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an organic heterocyclic compound. Its structure features a nitrophenanthro[3,4-d][1,3]dioxole ring system with a carboxylate group. The compound's molecular formula is C17H10NNaO7C_{17}H_{10}NNaO_7 with a molecular weight of approximately 363.25 g/mol.

Mechanisms of Biological Activity

1. Antitumor Activity
Research indicates that this compound exhibits antitumor properties. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation.

2. Genotoxicity and Carcinogenicity
The compound has been classified with limited evidence of carcinogenicity in animal studies. It is known to cause DNA damage and has been identified as a mutagenic agent in certain in vitro assays. The International Agency for Research on Cancer (IARC) has classified it as a Group 1 carcinogen, indicating sufficient evidence for its carcinogenicity in humans .

3. Neurotoxicity
Preliminary studies suggest that this compound may have neurotoxic effects. In animal models, it has been associated with neuronal loss and inflammation in the brain following systemic administration. The compound appears to influence neuroinflammatory pathways, which could contribute to its neurotoxic profile .

Toxicological Profile

The safety data indicate that this compound poses several health risks:

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations ranging from 10 µM to 100 µM over a 48-hour exposure period. Mechanistic investigations revealed that the compound induced apoptosis through the mitochondrial pathway.

Case Study 2: Neurotoxic Effects

In a controlled experiment involving kainic acid-treated rats, administration of this compound resulted in increased markers of oxidative stress and neuronal apoptosis compared to control groups. Histological analysis indicated significant neuronal loss in hippocampal regions associated with memory and learning.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis in cancer cells
GenotoxicityCauses DNA damage; classified as carcinogenic
NeurotoxicityInduces neuronal loss; promotes inflammation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.